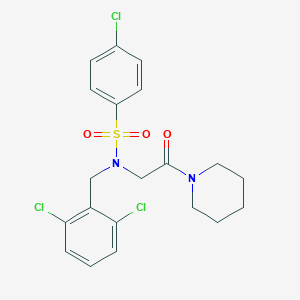
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to induce apoptosis in several cancer cell lines, including breast cancer and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde in lab experiments is its potent antibacterial and antifungal properties. This makes it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the development of new cancer treatments.
One of the limitations of using 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde in lab experiments is its complex synthesis method. This makes it difficult and time-consuming to produce large quantities of this compound. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research on 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde. One potential direction is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments. Finally, the potential anticancer properties of this compound should be further explored to determine its potential as a new cancer treatment.
Méthodes De Synthèse
The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde involves several steps. The first step is the synthesis of 4-chlorobenzyl bromide, which is then reacted with indole to form 5-bromo-1-(4-chlorobenzyl)-1H-indole. This intermediate compound is then oxidized to form 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carboxaldehyde, which is further converted to 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde.
Applications De Recherche Scientifique
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde has several potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, which makes it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the development of new cancer treatments.
Propriétés
Formule moléculaire |
C16H11BrClNO |
|---|---|
Poids moléculaire |
348.62 g/mol |
Nom IUPAC |
5-bromo-1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H11BrClNO/c17-13-3-6-16-15(7-13)12(10-20)9-19(16)8-11-1-4-14(18)5-2-11/h1-7,9-10H,8H2 |
Clé InChI |
LWNJVOCCPXQPDU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
SMILES canonique |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)

amino]acetamide](/img/structure/B297393.png)
![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)